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Compound of Interest

Compound Name: (R)-3-Hydroxypyrrolidin-2-one

Cat. No.: B152327

CAS Number: 77510-50-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxypyrrolidin-2-one is a chiral specialty chemical that serves as a crucial building
block in the synthesis of a variety of pharmaceutical compounds.[1] Its rigid, five-membered
lactam structure, combined with a stereodefined hydroxyl group, makes it an invaluable chiral
synthon for the construction of complex molecular architectures with high stereochemical purity.
This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and applications of (R)-3-Hydroxypyrrolidin-2-one, with a focus on its role in drug discovery
and development. The document details experimental protocols and explores the involvement
of the pyrrolidinone scaffold in key biological signaling pathways.

Chemical and Physical Properties

(R)-3-Hydroxypyrrolidin-2-one is a white to off-white crystalline solid. A summary of its key
physical and chemical properties is presented in Table 1.
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Property Value Reference
CAS Number 77510-50-0 [112][3114]
Molecular Formula CaH7NO2 [1103114]
Molecular Weight 101.10 g/mol [11[3]
IUPAC Name (3R)-3-hydroxypyrrolidin-2-one  [3]
R)-3-Hydroxy-2-pyrrolidone,
Synonyms (R) Y by o [1][4]
(R)-4-hydroxy-2-oxopyrrolidine
Melting Point 100-103 °C [1]
Boiling Point 363.6 °C at 760 mmHg [2][4]
Density 1.292 g/cm3 [1112][4]
Flash Point 173.7 °C [2][4]
White to off-white crystalline
Appearance _
solid
- Soluble in water and polar
Solubility

organic solvents

Synthesis of (R)-3-Hydroxypyrrolidin-2-one

The enantioselective synthesis of (R)-3-Hydroxypyrrolidin-2-one is critical to its application in
the pharmaceutical industry. Several strategies have been developed, with chemoenzymatic
methods being particularly prominent due to their high selectivity and mild reaction conditions.

Chemoenzymatic Synthesis via Lipase-Mediated Kinetic
Resolution

A widely employed method for obtaining enantiomerically pure (R)-3-Hydroxypyrrolidin-2-one
is the kinetic resolution of a racemic mixture of 3-hydroxypyrrolidin-2-one using a lipase.
Lipases, such as those from Candida antarctica or Pseudomonas cepacia, can selectively
acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.
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Materials:

Racemic 3-hydroxypyrrolidin-2-one

e Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
e Acylating agent (e.g., vinyl acetate)

» Organic solvent (e.g., acetonitrile, tert-butyl methyl ether)

» Buffer solution (e.g., phosphate buffer, pH 7)

« Silica gel for column chromatography

o Standard laboratory glassware and equipment

Procedure:

e Reaction Setup: In a round-bottom flask, dissolve racemic 3-hydroxypyrrolidin-2-one in the
chosen organic solvent.

e Enzyme Addition: Add the immobilized lipase to the solution. The enzyme loading is typically
between 10-20% (w/w) relative to the substrate.

o Acylation: Add the acylating agent (e.g., vinyl acetate, 1.5-2 equivalents) to the mixture.

 Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor
the progress of the reaction by chiral HPLC or GC. The reaction is typically stopped at or
near 50% conversion to achieve high enantiomeric excess for both the acylated product and
the remaining alcohol.

e Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme.
The enzyme can often be washed and reused.

o Work-up: Concentrate the filtrate under reduced pressure to remove the solvent.

 Purification: Separate the resulting (S)-3-acetoxypyrrolidin-2-one from the unreacted (R)-3-
hydroxypyrrolidin-2-one by silica gel column chromatography.
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o Characterization: Confirm the identity and enantiomeric purity of the (R)-3-
hydroxypyrrolidin-2-one fraction using analytical techniques such as NMR, mass
spectrometry, and chiral HPLC.

Chemical Synthesis from Chiral Precursors

(R)-3-Hydroxypyrrolidin-2-one can also be synthesized from readily available chiral starting
materials such as (S)-malic acid or (S)-3-hydroxy-gamma-butyrolactone. These methods
involve a series of chemical transformations to construct the pyrrolidinone ring with the desired
stereochemistry.

uuuuuuuuu

(5)-3-Hydroxy-
gamma-butyrolactone

Intramolecular Cyclization
(Lactamization)

(R)-3-Hydroxypyrrolidin-2-one

Click to download full resolution via product page

Caption: Synthetic pathway from a chiral lactone.

Applications in Drug Development

(R)-3-Hydroxypyrrolidin-2-one is a versatile chiral building block utilized in the synthesis of a
wide array of biologically active molecules. Its rigid scaffold and functional handles allow for its
incorporation into diverse chemical structures, leading to the development of novel
therapeutics.

As a Chiral Auxiliary and Scaffold

The defined stereochemistry of (R)-3-Hydroxypyrrolidin-2-one makes it an excellent chiral
auxiliary, guiding the stereochemical outcome of subsequent reactions. Furthermore, the
pyrrolidinone ring itself is a common motif in many pharmaceuticals, valued for its
pharmacokinetic properties.

Examples of Pharmacologically Active Compounds

Derivatives of (R)-3-Hydroxypyrrolidin-2-one have shown a broad range of pharmacological
activities, including:
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» Anti-inflammatory Agents: The pyrrolidinone scaffold is present in compounds that inhibit key

inflammatory pathways.

o Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Selective inhibitors of nNOS containing

the pyrrolidinone moiety are being investigated for the treatment of neurodegenerative

diseases.[1]

e Antimicrobial and Antiviral Agents: The pyrrolidinone ring is a core component of several

antimicrobial and antiviral drugs.

A summary of the therapeutic areas where derivatives of (R)-3-Hydroxypyrrolidin-2-one have

shown potential is presented in Table 2.

Therapeutic Area

Target/Mechanism of
Action

Reference

Inflammatory Diseases

Inhibition of NF-kB signaling,
Cyclooxygenase (COX)
inhibition

[315](6]

Neurodegenerative Diseases

Selective inhibition of neuronal
Nitric Oxide Synthase (nNOS)

Infectious Diseases

Various antimicrobial and

antiviral targets

Cardiovascular Diseases

Antiarrhythmic properties,

modulation of ion channels

Role in Biological Signaling Pathways

The pyrrolidinone scaffold, a core component of (R)-3-Hydroxypyrrolidin-2-one, is implicated

in the modulation of several critical biological signaling pathways. This is often due to its ability

to mimic peptide bonds and participate in hydrogen bonding interactions with biological targets.

Inhibition of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) signaling pathway is a central regulator of inflammation

and immune responses.[2][3][5][7][8] Dysregulation of this pathway is associated with
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numerous inflammatory diseases. Certain pyrrolidinone derivatives have been shown to inhibit
NF-kB activation by preventing the phosphorylation and subsequent degradation of its inhibitor,
IkBa.[5] This action blocks the translocation of NF-kB to the nucleus, thereby downregulating
the expression of pro-inflammatory genes.[3][5]
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Caption: Inhibition of the NF-kB pathway.
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Modulation of Nitric Oxide Synthase (NOS) Signaling

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes,
including neurotransmission and vasodilation.[1] There are three main isoforms of nitric oxide
synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1]
Overproduction of NO by nNOS has been implicated in neurodegenerative disorders.
Pyrrolidine-based compounds have been developed as potent and selective inhibitors of
NNOS.[1] These inhibitors are designed to interact with the active site of the enzyme,
preventing the synthesis of NO.
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Caption: Inhibition of NNOS signaling.

Conclusion

(R)-3-Hydroxypyrrolidin-2-one is a cornerstone chiral building block in modern medicinal
chemistry. Its well-defined stereochemistry and versatile chemical nature have enabled the
synthesis of numerous innovative drug candidates. The ability of the pyrrolidinone scaffold to
interact with key biological targets, such as those in the NF-kB and NOS signaling pathways,
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underscores its importance in the development of treatments for a range of diseases, from
inflammatory disorders to neurodegenerative conditions. The continued development of
efficient and scalable synthetic routes to this valuable chiral intermediate will undoubtedly fuel
further advancements in pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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